molecular formula C20H20N6O2 B10888856 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10888856
M. Wt: 376.4 g/mol
InChI Key: NKMRMUSTKIYAPM-UHFFFAOYSA-N
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Description

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions.

    Formation of the Pyrazolopyrimidine Core: The pyrazole derivative is then reacted with a suitable pyrimidine precursor to form the pyrazolopyrimidine core.

    Amidation Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A related pyrazole derivative with different functional groups.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole-based compound with distinct chemical properties.

Uniqueness

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

7-(1-ethyl-5-methylpyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-4-25-13(2)16(12-22-25)18-8-9-21-19-11-17(24-26(18)19)20(27)23-14-6-5-7-15(10-14)28-3/h5-12H,4H2,1-3H3,(H,23,27)

InChI Key

NKMRMUSTKIYAPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

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